1-(4-(3-Fluoro-4-hydroxyphenyl)piperazin-1-yl)ethanone
Overview
Description
Scientific Research Applications
Prevalence and Detection in Psychoactive Substances
The compound 1-(4-(3-Fluoro-4-hydroxyphenyl)piperazin-1-yl)ethanone, along with similar structures, has been studied in the context of new psychoactive substances. It was included in the reanalysis of hair samples from routine cases concerning the presence of new psychoactive substances or 'smart drugs.' This study aimed to provide insight into the changing patterns of designer drugs and included analysis for substances like piperazines and other psychoactive components, emphasizing the importance of including these substances in screening procedures in clinical and forensic toxicology due to their high prevalence (Rust et al., 2012).
Role in Metabolism and Disposition Studies
The compound has been noted in the study of metabolism and disposition of novel drug candidates. For example, the study on the disposition of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, involved analyzing the metabolites in humans. The study highlighted the complex metabolic pathways involving similar compounds and their role in drug metabolism studies, paving the way for understanding the pharmacokinetics of novel therapeutic agents (Renzulli et al., 2011).
Diagnostic Imaging and Receptor Studies
Compounds structurally related to this compound have been utilized in the development of diagnostic imaging agents, such as [18F]MPPF for 5-HT1A receptor imaging in human brain studies. These compounds aid in the quantitative analysis of receptor distributions, offering insights into the pathophysiology of psychiatric and neurodegenerative disorders (Passchier et al., 2000).
Implications in Clinical Research
The structure is also part of compounds used in clinical research to investigate various health conditions. For instance, a study evaluating a novel radiopharmaceutical, [18F]DASA-23, for measuring pyruvate kinase M2 levels by PET, involves compounds with similar structural features. This highlights the potential of such compounds in advancing non-invasive diagnostic methods and understanding metabolic reprogramming in tumors (Patel et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit tyrosinase , a key enzyme involved in the synthesis of melanin, the pigment responsible for skin color.
Mode of Action
Similar compounds have been found to competitively inhibit tyrosinase , suggesting that this compound may also bind to the active site of the enzyme and prevent it from catalyzing its substrate.
Biochemical Pathways
If this compound acts as a tyrosinase inhibitor like its similar compounds , it would affect the melanogenesis pathway, which leads to the production of melanin.
Result of Action
If this compound inhibits tyrosinase like its similar compounds , it could potentially reduce the production of melanin, leading to a lightening of skin color.
Biochemical Analysis
Biochemical Properties
It has been found to possess favorable cellular potency with selectivity for certain nuclear receptors . This suggests that it may interact with specific enzymes, proteins, and other biomolecules, although the nature of these interactions is not yet clear .
Cellular Effects
In terms of cellular effects, 1-(4-(3-Fluoro-4-hydroxyphenyl)piperazin-1-yl)ethanone appears to have a significant impact on cell signaling pathways . It has been shown to have a 75-fold selectivity for RORc over other ROR family members and >200-fold selectivity over 25 additional nuclear receptors in a cell assay panel .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-[4-(3-fluoro-4-hydroxyphenyl)piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-9(16)14-4-6-15(7-5-14)10-2-3-12(17)11(13)8-10/h2-3,8,17H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJDXIHKIPVQRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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